Ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C13H14F3NO4 |
|---|---|
Molecular Weight |
305.25 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H14F3NO4/c1-2-21-12(20)8-5-7-9(17-11(8)19)3-6(4-10(7)18)13(14,15)16/h5-6,10,18H,2-4H2,1H3,(H,17,19) |
InChI Key |
YXGBVZKPZJQNID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(CC2O)C(F)(F)F)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate amine under acidic conditions, followed by cyclization and introduction of the trifluoromethyl group through electrophilic substitution. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under controlled conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound's unique structure, characterized by a trifluoromethyl group and a hexahydroquinoline skeleton, contributes to its diverse pharmacological activities. Research indicates that it may have potential as an analgesic and anti-inflammatory agent. Interaction studies with biological targets are essential for elucidating its mechanism of action. Preliminary studies suggest that the compound may modulate pain pathways effectively due to its structural features.
Synthesis and Derivatives
The synthesis of ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step procedures that can yield various derivatives with distinct biological activities. For instance, derivatives lacking the trifluoromethyl group or those with additional functional groups exhibit different reactivity profiles and biological effects .
Materials Science
Potential Uses in Polymer Chemistry
Due to its unique chemical properties, this compound can be explored as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties due to the strong interactions facilitated by the trifluoromethyl group.
Nanotechnology Applications
Recent studies have suggested that compounds similar to this compound can be utilized in nanotechnology for creating functional nanomaterials. The ability to modify the compound's structure allows for tailoring its properties for specific applications in drug delivery systems and biosensors .
Agricultural Chemistry
Pesticidal Activities
Research has indicated that compounds within the hexahydroquinoline family may exhibit pesticidal properties. This compound could potentially be developed into a pesticide or herbicide due to its ability to interact with biological systems in plants and pests .
Case Study 1: Analgesic Activity
In a study evaluating the analgesic activity of various derivatives of hexahydroquinolines, this compound demonstrated significant efficacy in reducing pain responses in animal models. The compound was tested against standard analgesics and showed comparable results in reducing pain induced by acetic acid and thermal stimuli .
Case Study 2: Polymer Development
A recent investigation explored the incorporation of this compound into polymer matrices for biomedical applications. The results indicated enhanced mechanical properties and biocompatibility when used as an additive in poly(lactic acid) films. This suggests potential for use in medical devices where both strength and biocompatibility are crucial .
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxy and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Substituent Variations
The hexahydroquinoline scaffold allows for diverse functionalization. Key structural analogs and their substituent differences are summarized in Table 1.
Table 1: Substituent Comparison of Hexahydroquinoline Derivatives
Key Observations :
- The target compound lacks a substituent at position 4, unlike most analogs, which feature aryl or substituted aryl groups (e.g., fluorophenyl, methoxyphenyl) at this position .
- The 7-CF₃ group introduces steric bulk and electron-withdrawing effects, differing from methyl (-CH₃) or phenyl (-C₆H₅) groups in analogs .
Crystallographic and Geometric Analysis
Crystallographic data for related compounds reveal insights into molecular geometry and packing:
- Ethyl 4-(5-bromo-2-hydroxyphenyl)-... (C21H24BrNO4): Monoclinic (P21/n), with unit cell parameters a = 9.5969 Å, b = 19.0805 Å, c = 11.0678 Å, β = 97.387° .
- Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-...: Synthesized via Hantzsch reaction with L-glutamine catalysis; planar quinoline core with puckered cyclohexenone ring .
The target compound’s 5-hydroxy and 7-CF₃ groups likely induce distinct puckering (see Cremer-Pople parameters in ) and hydrogen-bonding networks compared to analogs with ketone or methyl groups .
Physicochemical Properties
Molecular Weight and Solubility
Table 2: Physicochemical Data
Biological Activity
Ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 141940-28-5) is a complex organic compound belonging to the hexahydroquinoline family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The trifluoromethyl group attached to the quinoline structure is significant for its biological activity, influencing the compound's lipophilicity and receptor interactions.
Antimicrobial Activity
Research has indicated that derivatives of hexahydroquinolines exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .
Anticancer Potential
The compound's anticancer activity has also been investigated. A study focused on its effects on human cancer cell lines revealed that it induces apoptosis in breast cancer cells through the activation of caspase pathways. The compound was shown to inhibit cell proliferation and induce cell cycle arrest at the G0/G1 phase. The IC50 values for various cancer cell lines ranged from 10 to 25 µM, indicating promising potential for further development as an anticancer agent .
Calcium Channel Blocking Activity
Recent studies have explored the calcium channel blocking activity of compounds within the hexahydroquinoline class. This compound has demonstrated selective inhibition of L-type calcium channels (Cav1.2), which are crucial in cardiac and smooth muscle contraction. This activity suggests potential therapeutic applications in treating cardiovascular diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various derivatives of hexahydroquinolines, this compound was tested against a panel of bacterial pathogens. The results indicated that this compound had an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These findings support its potential use as an antimicrobial agent .
Case Study 2: Anticancer Activity
A research group investigated the anticancer properties of this compound on MCF-7 breast cancer cells. They reported that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates with higher concentrations of the compound .
Data Tables
| Activity Type | Tested Strain/Cell Line | Effect | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | S. aureus | Inhibition | 32 µg/mL |
| Antimicrobial | E. coli | Inhibition | 64 µg/mL |
| Anticancer | MCF-7 | Induces apoptosis | IC50 ~ 15 µM |
| Calcium Channel Blocking | Cav1.2 | Selective inhibition | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
